molecular formula C61H95F5N22O15 B561552 [(pF)Phe4]Nociceptin(1-13)NH2

[(pF)Phe4]Nociceptin(1-13)NH2

Katalognummer: B561552
Molekulargewicht: 1471.5 g/mol
InChI-Schlüssel: WLVWYHYEULRQHK-OSTVPBBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(pF)Phe4]Nociceptin(1-13)NH2 ist ein hochpotentes und selektives Agonistpeptid für den Nociceptin/Orphanin-FQ-Rezeptor (OP4). Es zeigt eine signifikante Selektivität gegenüber δ-, κ- und μ-Opioidrezeptoren, was es zu einer wertvollen Verbindung in der pharmakologischen Forschung macht . Diese Verbindung ist bekannt für ihre lang anhaltende pronociceptive, hypotensive, negativ inotrope und futteranregende Wirkung in vivo .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet Festphasenpeptidsynthese (SPPS)-Techniken. Der Prozess umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Automatisierte Peptidsynthesizer und großtechnische HPLC-Systeme werden eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wird auf Kosteneffizienz und Effizienz optimiert .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

[(pF)Phe4]nociceptin(1-13)NH2 exhibits high selectivity for the NOP receptor over traditional opioid receptors, such as mu (μ), delta (δ), and kappa (κ) receptors, with a selectivity ratio exceeding 3000-fold . This selectivity is significant as it minimizes the unwanted side effects commonly associated with opioid use, such as respiratory depression and addiction.

Pain Management

One of the most promising applications of this compound is in the field of pain management. The compound has demonstrated both pronociceptive and antinociceptive effects, depending on the context of administration. For example, it was found to mimic the analgesic effects of morphine while also showing prolonged action compared to nociceptin . This duality may provide insights into developing new analgesics that leverage nociceptin pathways without the drawbacks of traditional opioids.

Table 1: Summary of Pain Management Studies

Study ReferenceMethodologyKey Findings
Tail-withdrawal assay in miceInduced pronociceptive effects; longer-lasting than nociceptin
Locomotor activity testsSignificant reduction in activity post-administration
Feeding behavior assaysEnhanced feeding response; more potent than nociceptin

Neurobiology

In neurobiological research, this compound serves as a tool to explore the NOP receptor's role in various neurological conditions. Studies have indicated that modulation of this receptor can influence anxiety-like behaviors and stress responses in animal models. The ability to selectively activate or inhibit the NOP receptor provides researchers with a means to dissect its involvement in complex neural circuits .

Table 2: Neurobiological Effects

Study ReferenceFocus AreaFindings
Anxiety modelsModulated anxiety-like behavior via NOP receptor activation
Stress responseAltered stress-induced behaviors; implications for treatment strategies

Case Studies

Numerous case studies have illustrated the practical applications of this compound in research settings:

  • Chronic Pain Models : In rodent models of chronic pain, administration of this compound showed potential for reducing pain sensitivity without the side effects associated with conventional opioids. This suggests a new avenue for chronic pain therapies .
  • Metabolic Regulation : Research has indicated that nociceptin analogs can influence metabolic processes. In studies where this compound was administered, there were observable changes in food intake and energy expenditure, pointing towards its potential role in obesity management .

Biochemische Analyse

Biochemical Properties

[(pF)Phe4]nociceptin(1-13)NH2 interacts with the NOP receptor, a G protein-coupled receptor, and displays high selectivity over δ, κ, and μ opioid receptors . The nature of these interactions involves binding to the NOP receptor, leading to a series of biochemical reactions.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways associated with the NOP receptor

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the NOP receptor. This binding interaction can lead to enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action is complex and is an active area of research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(pF)Phe4]Nociceptin(1-13)NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

[(pF)Phe4]Nociceptin(1-13)NH2 unterliegt hauptsächlich folgenden Arten von Reaktionen:

Häufige Reagenzien und Bedingungen

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen oxidierte oder reduzierte Formen des Peptids sowie substituierte Derivate mit modifizierten funktionellen Gruppen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

[(pF)Phe4]Nociceptin(1-13)NH2 ist einzigartig aufgrund seiner hohen Selektivität und Potenz für den Nociceptin/Orphanin-FQ-Rezeptor. Die p-Fluor-Modifikation am Phenylalaninrest erhöht seine Bindungsaffinität und verlängert seine in vivo-Wirkung im Vergleich zu anderen ähnlichen Verbindungen .

Biologische Aktivität

[(pF)Phe4]nociceptin(1-13)NH2 is a synthetic peptide derived from nociceptin/orphanin FQ (N/OFQ), a neuropeptide that interacts primarily with the nociceptin/orphanin FQ receptor (NOP), also known as OP4. This compound has been identified as a potent and selective agonist of the NOP receptor, making it a valuable subject for research in various biological contexts, particularly in pain management, neuroprotection, and mood regulation.

Binding Affinity and Selectivity

This compound exhibits a high binding affinity for the NOP receptor with a pKi value of 10.68 and a functional potency (pEC50) of 9.80. Its selectivity is notable, showing over 8000-fold selectivity against other opioid receptors such as δ, κ, and μ receptors . This specific binding profile minimizes the risk of side effects commonly associated with traditional opioids.

Upon binding to the NOP receptor, this compound activates intracellular signaling pathways typical of G protein-coupled receptors (GPCRs). This activation can lead to various physiological effects:

  • Analgesic Effects : Research indicates potential analgesic properties without the addictive risks linked to conventional opioids. Activation of the NOP receptor may modulate pain pathways effectively.
  • Neuroprotection : Studies suggest that NOP receptor activation could play a role in neuroprotection, particularly in conditions like Alzheimer's and Parkinson's diseases, by reducing neuronal damage and improving symptoms.
  • Mood Regulation : There is emerging evidence that this compound may have anxiolytic effects and could be beneficial in treating mood disorders such as depression and anxiety .

In Vivo Studies

In various in vivo assays, this compound has demonstrated significant effects:

  • Locomotor Activity : In mouse models, administration of this peptide resulted in reduced locomotor activity, indicating its potential impact on motor function modulation .
  • Pain Response : The peptide exhibited both pronociceptive and anti-morphine effects in tail withdrawal assays, suggesting complex interactions within pain pathways .
  • Cardiovascular Effects : Intravenous administration led to decreased mean blood pressure and heart rate in normotensive mice, showcasing its cardiovascular implications .

Comparative Potency

A comparative analysis of this compound against its parent peptide nociceptin(1-13)NH2 indicates that the modified compound is more potent and has longer-lasting effects. For instance, while nociceptin(1-13)NH2's effects typically last about 30 minutes, those of this compound persist for over 60 minutes .

Case Studies

Recent studies have highlighted the biological activity of this compound across various experimental paradigms:

Study FocusFindings
Analgesic PropertiesDemonstrated significant analgesic effects in animal models .
Neuroprotective EffectsPotential protective effects against neurodegeneration observed.
Mood RegulationAnxiolytic effects noted; potential for treating mood disorders .
Cardiovascular ResponseInduced hypotensive effects with prolonged duration compared to controls .

Pharmacological Characterization

The pharmacological characterization of this compound includes extensive structure-activity relationship studies. Modifications at the Phe(4) position have been shown to enhance agonistic activity significantly compared to unmodified nociceptin peptides. Specifically, modifications with electron-withdrawing groups at this position increased potency and selectivity for the NOP receptor .

Eigenschaften

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentafluorophenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H95F5N22O15/c1-29(80-42(92)27-79-59(103)49(31(3)90)88-57(101)39(24-33-44(62)46(64)48(66)47(65)45(33)63)82-43(93)26-77-41(91)25-78-53(97)34(69)23-32-13-5-4-6-14-32)51(95)84-38(18-12-22-76-61(73)74)55(99)86-36(16-8-10-20-68)56(100)87-40(28-89)58(102)81-30(2)52(96)85-37(17-11-21-75-60(71)72)54(98)83-35(50(70)94)15-7-9-19-67/h4-6,13-14,29-31,34-40,49,89-90H,7-12,15-28,67-69H2,1-3H3,(H2,70,94)(H,77,91)(H,78,97)(H,79,103)(H,80,92)(H,81,102)(H,82,93)(H,83,98)(H,84,95)(H,85,96)(H,86,99)(H,87,100)(H,88,101)(H4,71,72,75)(H4,73,74,76)/t29-,30-,31+,34-,35-,36-,37-,38-,39-,40-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVWYHYEULRQHK-OSTVPBBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H95F5N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.